4-p-Tolylthiazol-2-ol

CAS No.: 2103-90-4

Cat. No.: VC4750061

Molecular Formula: C10H9NOS

Molecular Weight: 191.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2103-90-4 |

|---|---|

| Molecular Formula | C10H9NOS |

| Molecular Weight | 191.25 |

| IUPAC Name | 4-(4-methylphenyl)-3H-1,3-thiazol-2-one |

| Standard InChI | InChI=1S/C10H9NOS/c1-7-2-4-8(5-3-7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12) |

| Standard InChI Key | FKFCXWOMNWZZQG-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CSC(=O)N2 |

Introduction

Structural and Chemical Identity

Molecular Architecture

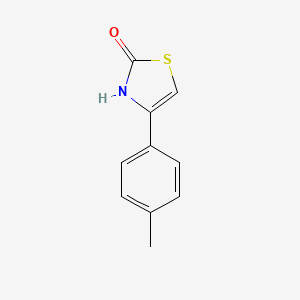

The core structure of 4-p-Tolylthiazol-2-ol consists of a five-membered thiazole ring substituted with a hydroxyl group at position 2 and a p-tolyl group (4-methylphenyl) at position 4 (Figure 1). The thiazole ring’s sulfur and nitrogen atoms contribute to its electronic properties, enabling participation in hydrogen bonding and π-π stacking interactions, which are critical for biological activity .

Table 1: Key Identifiers of 4-p-Tolylthiazol-2-ol

| Property | Value |

|---|---|

| CAS Number | 2103-90-4 |

| Molecular Formula | |

| Molecular Weight | 191.25 g/mol |

| IUPAC Name | 4-(4-Methylphenyl)-1,3-thiazol-2-ol |

Synthesis and Manufacturing

One-Pot Synthesis Methodology

A high-yield (81%) synthesis of 4-p-Tolylthiazol-2-ol was achieved via a one-pot reaction between benzoyl isothiocyanate and a bromoketone derivative in methanol under reflux conditions (65°C, 19 hours) with lithium hydroxide monohydrate as a catalyst . The general procedure involves:

-

Dissolving benzoyl isothiocyanate (1 mmol) and bromoketone (1 mmol) in methanol (5 mL).

-

Adding 3 drops of water to initiate cyclization.

-

Refluxing until completion (monitored by TLC), followed by precipitation and recrystallization using a -pentane (1:1) mixture.

This method emphasizes atom economy and scalability, aligning with green chemistry principles .

Reaction Mechanism

The synthesis proceeds through nucleophilic attack of the isothiocyanate’s sulfur on the bromoketone’s α-carbon, followed by cyclization to form the thiazole ring. The p-tolyl group is introduced via the bromoketone precursor, ensuring regioselectivity at the 4-position .

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Strong absorption bands at 3200–3400 cm (O–H stretch) and 1650 cm (C=N stretch) .

-

NMR: -NMR signals at δ 2.35 ppm (singlet, CH from p-tolyl) and δ 7.25–7.45 ppm (aromatic protons) .

Solubility and Stability

4-p-Tolylthiazol-2-ol is sparingly soluble in polar solvents (e.g., water) but exhibits good solubility in dichloromethane and dimethylformamide. Stability studies indicate decomposition above 200°C, necessitating storage at低温 .

Future Directions

Drug Development

Functionalization of the hydroxyl group at position 2 could yield prodrugs with enhanced bioavailability. For example, acetylation or glycosylation may improve solubility and pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume